1,2-Diphenoxyethane 1,2-Diphenoxyethane 1,2-Diphenoxyethane is the intermediate formed during sonochemical oxidation of phenoxyacetic acid and chlorophenol.

Brand Name: Vulcanchem
CAS No.: 104-66-5
VCID: VC21008276
InChI: InChI=1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2
SMILES: C1=CC=C(C=C1)OCCOC2=CC=CC=C2
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol

1,2-Diphenoxyethane

CAS No.: 104-66-5

Cat. No.: VC21008276

Molecular Formula: C14H14O2

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

1,2-Diphenoxyethane - 104-66-5

Specification

CAS No. 104-66-5
Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
IUPAC Name 2-phenoxyethoxybenzene
Standard InChI InChI=1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2
Standard InChI Key XCSGHNKDXGYELG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCOC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)OCCOC2=CC=CC=C2
Melting Point 98.0 °C

Introduction

Physical and Chemical Properties

1,2-Diphenoxyethane (CAS Number: 104-66-5) is characterized by its distinctive molecular structure and specific physicochemical properties that determine its industrial applications. This section details the compound's fundamental characteristics.

Basic Properties

1,2-Diphenoxyethane has the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.260 g/mol. It appears as a white crystalline solid at room temperature with a relatively high melting point . The compound contains two phenoxy groups connected by an ethane chain, giving it unique chemical reactivity and solubility characteristics.

Physicochemical Parameters

The following table summarizes the key physicochemical properties of 1,2-Diphenoxyethane:

PropertyValue
Molecular FormulaC₁₄H₁₄O₂
Molecular Weight214.260 g/mol
Density1.1±0.1 g/cm³
Melting Point94-96°C
Boiling Point341.6±25.0°C at 760 mmHg
Flash Point139.4±22.7°C
LogP3.81
Vapor Pressure0.0±0.7 mmHg at 25°C
Index of Refraction1.557

These properties indicate that 1,2-Diphenoxyethane has relatively low volatility, moderate lipophilicity, and high thermal stability, making it suitable for various industrial applications requiring stable organic compounds .

Structural Identifiers and Synonyms

The compound is known by several names in scientific and industrial contexts:

  • 1,1'-[1,2-Ethanediylbis(oxy)]dibenzene

  • Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis-

  • 2-Phenoxyethoxybenzene

  • Ethylene Glycol Diphenyl Ether

  • Diphenyl Glycol

  • Diphenyl Cellosolve

This variety of nomenclature reflects its widespread use across different industrial sectors and research fields.

Synthesis Methods

The synthesis of 1,2-Diphenoxyethane has been approached through several routes, with ongoing research aimed at improving yield, purity, and process efficiency. This section examines the established and emerging synthetic pathways.

Conventional Synthesis Routes

Traditional synthesis of 1,2-Diphenoxyethane primarily involves the reaction of phenol with dihalogenated ethane derivatives. The most common methods include:

  • Reaction of phenol with 1,2-dichloroethane in alkaline water or ethanol medium, yielding up to 80% product but containing significant impurities .

  • Synthesis using 1,2-dibromoethane and phenol with ethanol as solvent, though this approach yields only approximately 30% of the desired product due to side reactions that convert 1,2-dibromoethane into bromoethylene .

Both methods present challenges for industrial-scale production. The first method requires energy-intensive high-temperature distillation for purification (approximately 200°C under vacuum below 700 Pa), while the second method suffers from prohibitively low yields .

Patent-Protected Synthesis Approaches

Recent patents have described improved synthesis methods that address the limitations of conventional approaches. One notable method involves:

  • Adding phenol and dichloroethane to a reactor and heating to 85°C with reflux

  • Slowly adding a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Reacting for approximately 3 hours to form 2-chlorophenetole as an intermediate

  • Distilling off dichloroethane under reduced pressure

  • Adding additional catalyst and phenol at elevated temperatures (around 130°C)

  • Cooling, adding water, and recrystallizing with ethanol to obtain the final product

This patented approach claims substantially improved yields of up to 89.82%, addressing the industrialization challenges of previous methods including long reaction times and high equipment investment requirements .

Purification Challenges

The purification of 1,2-Diphenoxyethane presents significant challenges due to:

  • The compound's high freezing point, which can cause pipeline blockages during distillation

  • Energy-intensive separation requirements

  • The presence of various reaction by-products that must be removed to achieve high purity grades

Market Analysis and Applications

The global market for 1,2-Diphenoxyethane demonstrates robust growth driven by diverse industrial applications and expanding end-use sectors.

Market Overview

As of 2025, the global 1,2-Diphenoxyethane market is estimated at approximately $105 million, growing at a moderate CAGR of about 5%. Production volumes are projected to exceed 20 million kilograms annually by 2025, with significant growth expected over the next decade .

The market is segmented by purity level:

  • Below 99% purity: Suitable for general applications

  • Above 99% purity: Commands premium pricing and is used in specialized applications requiring high purity

Regional Production and Consumption

Asia, particularly China and India, dominates global production, accounting for approximately 70% of worldwide output. This regional dominance is attributed to:

  • Lower manufacturing costs

  • Readily available raw materials

  • Significant investments in chemical infrastructure

  • Growing domestic demand

Other significant regions include North America and Europe, which are major consumers of high-purity grades for specialized applications in advanced materials and chemicals.

Primary Applications

1,2-Diphenoxyethane finds application across several major industrial sectors:

Paper Chemistry

The compound is extensively used in paper industry applications, particularly in specialty coatings and additives. This sector accounts for an estimated consumption of 12 million kilograms annually, making it the largest application segment .

Pigments

1,2-Diphenoxyethane is utilized in the pigment industry, particularly for applications in construction and automotive sectors. The high-purity grade (above 99%) is especially valued in specialty pigments, with an estimated annual demand of 8 million kilograms .

Emerging Applications

The compound is finding growing applications in:

  • Electronics industry

  • Specialized chemical processes

  • Advanced materials formulation

  • Research and development of new materials

Market Drivers and Restraints

Several factors influence the 1,2-Diphenoxyethane market:

Growth Drivers

  • Expanding applications in paper chemistry and pigments

  • Technological advancements in synthesis efficiency

  • Growing demand for high-purity grades

  • Increasing industrial activities in emerging economies

Market Restraints

  • Fluctuations in raw material prices

  • Stringent environmental regulations

  • Competition from alternative compounds

  • Production challenges related to synthesis and purification

Future Prospects and Research Directions

The future of 1,2-Diphenoxyethane is shaped by several emerging trends and research directions.

Synthesis Innovation

Research efforts are increasingly focused on:

  • Developing more efficient synthetic routes with higher yields

  • Exploring catalysts that enable lower reaction temperatures and pressures

  • Designing greener processes with reduced environmental impact

  • Improving purification methods to achieve higher purity at lower energy costs

Market Evolution

The market is expected to evolve in several ways:

  • Gradual shift toward higher purity grades due to increasing demand from specialized applications

  • Potential market consolidation through mergers and acquisitions

  • Strategic collaborations between manufacturers and end-users

  • Geographic expansion of production facilities to serve regional markets more efficiently

Application Development

Emerging applications that may drive future demand include:

  • Advanced electronic materials

  • Specialized polymer additives

  • Green chemistry applications

  • Pharmaceutical intermediates

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